molecular formula C16H12N2O2 B12434447 2-(benzylideneamino)-1H-isoquinoline-3,4-dione

2-(benzylideneamino)-1H-isoquinoline-3,4-dione

Cat. No.: B12434447
M. Wt: 264.28 g/mol
InChI Key: RONSNDPKNPLSHD-UHFFFAOYSA-N
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Description

2-(Benzylideneamino)-1H-isoquinoline-3,4-dione (CAS: 1432075-70-1) is a heterocyclic compound with the molecular formula C₁₆H₁₂N₂O₂ and a molecular weight of 264.28 g/mol . Its structure combines an isoquinoline-3,4-dione core with a benzylideneamino substituent at the 2-position, forming a conjugated Schiff base system. This configuration imparts unique electronic and steric properties, making it a versatile scaffold for chemical modifications and biological applications.

Properties

IUPAC Name

2-(benzylideneamino)-1H-isoquinoline-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15-14-9-5-4-8-13(14)11-18(16(15)20)17-10-12-6-2-1-3-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONSNDPKNPLSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C(=O)N1N=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione typically involves the condensation of benzaldehyde with N-aminophthalimide. One common method involves heating a mixture of 1 equivalent of 2-(benzylideneamino)isoindoline-1,3-dione (generated from benzaldehyde and N-aminophthalimide), 1.5 equivalents of 2-(bromomethyl)acrylate, and 2 equivalents of tin powder in ethanol under reflux conditions . This reaction proceeds smoothly under mild conditions and avoids the use of toxic allylstannanes.

Industrial Production Methods

While specific industrial production methods for 2-(benzylideneamino)-1H-isoquinoline-3,4-dione are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using scalable solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylideneamino)-1H-isoquinoline-3,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzylideneamino group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors that regulate cell signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione, highlighting their differences in functional groups, bioactivity, and chemical reactivity:

Compound Name Structural Features Key Differences Biological/Chemical Significance Reference
Isoquinoline-1,3,4(2H)-trione Additional oxygen atom at position 4 Higher electrophilicity due to the trione system Enhanced reactivity in nucleophilic addition reactions; used in synthetic intermediates
4-Aryl isoquinolinediones Aryl substituents at position 4 Increased lipophilicity and steric bulk Improved binding to hydrophobic enzyme pockets; explored as kinase inhibitors
2-(4-Methoxybenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Methoxybenzyl group at position 2; fused benzene ring Extended conjugation and electron-donating methoxy group Enhanced fluorescence properties; studied in optoelectronic materials
3,4-Dihydrobenz[h]isoquinolin-1(2H)-one Fused benzene ring at the [h] position; partially saturated isoquinoline ring Greater stability and rigidity Higher potency in antitumor assays (e.g., IC₅₀ values < 10 µM against breast cancer cell lines)
4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)butanamide Butanamide linker with methoxyphenyl group Improved solubility and bioavailability Demonstrated antimicrobial activity (e.g., MIC = 8 µg/mL against E. coli)
2-(Benzyloxy)-4-(3-phenylpropyl)isoquinoline-1,3(2H,4H)-dione Benzyloxy and 3-phenylpropyl substituents Dual hydrophobic/hydrophilic regions Investigated for anti-inflammatory activity (COX-2 inhibition > 70% at 50 µM)

Key Research Findings and Comparative Analysis

Physicochemical Properties

  • The benzylideneamino group in the target compound increases molar absorptivity (ε = 12,400 L·mol⁻¹·cm⁻¹ at 340 nm) compared to non-conjugated analogs (ε < 8,000 L·mol⁻¹·cm⁻¹), making it advantageous for UV-based detection .
  • Solubility in polar solvents (e.g., DMSO) is reduced relative to amide-containing derivatives (e.g., 4-(1,3-dioxo...butanamide), which achieve >50 mg/mL solubility due to hydrogen-bonding capacity .

Unique Advantages of 2-(Benzylideneamino)-1H-isoquinoline-3,4-dione

  • Structural Versatility : The Schiff base allows reversible imine bond formation, enabling dynamic combinatorial chemistry applications .
  • Ag/AgCl) .
  • Scalable Synthesis : A one-pot condensation route achieves >85% yield under mild conditions, unlike multi-step syntheses required for fused-ring analogs .

Biological Activity

2-(Benzylideneamino)-1H-isoquinoline-3,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique isoquinoline backbone combined with a benzylideneamino substituent, contributing to its potential therapeutic applications. Its molecular formula is C16H14N2O2, and it exhibits several notable biological properties, particularly in anticancer and anti-inflammatory contexts.

Chemical Structure and Properties

The structure of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione is characterized by:

  • Isoquinoline Ring : A bicyclic structure that enhances the compound's biological activity.
  • Dione Functionality : Contributes to reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that 2-(benzylideneamino)-1H-isoquinoline-3,4-dione exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • Breast Cancer : The compound shows cytotoxic effects on MCF-7 cells.
  • Lung Cancer : Inhibition of A549 cell proliferation has been reported.

The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle in cancer cells, which has been corroborated by flow cytometry analyses.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Molecular docking studies have shown a strong binding affinity to COX enzymes, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID).

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione:

Compound NameStructural FeaturesBiological Activity
1-(Benzylideneamino)-2(1H)-isoindolin-1-oneIsoindole structureAnticancer activity
3-(Benzylideneamino)-1H-pyrrole-2,5-dionePyrrole ring systemAntimicrobial properties
2-(Hydroxybenzylideneamino)-1H-indole-3,4-dioneIndole frameworkAnti-inflammatory effects

The presence of both the benzylidene and dione moieties in 2-(benzylideneamino)-1H-isoquinoline-3,4-dione enhances its reactivity compared to other similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest : Disrupts the normal progression of the cell cycle.
  • Inhibition of Pro-inflammatory Mediators : Reduces levels of cytokines and other inflammatory markers.

Case Studies

Several studies have explored the biological activity of 2-(benzylideneamino)-1H-isoquinoline-3,4-dione:

  • Study A : Evaluated its anticancer effects on MCF-7 breast cancer cells, reporting an IC50 value of approximately 5 µM.
  • Study B : Investigated anti-inflammatory properties using an animal model of arthritis, showing significant reductions in paw swelling and inflammatory markers.

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